2-(Difluoromethoxy)aniline

Catalog No.
S712042
CAS No.
22236-04-0
M.F
C7H7F2NO
M. Wt
159.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethoxy)aniline

CAS Number

22236-04-0

Product Name

2-(Difluoromethoxy)aniline

IUPAC Name

2-(difluoromethoxy)aniline

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2

InChI Key

CGNAIUUCOVWLLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)N)OC(F)F

The exact mass of the compound 2-(Difluoromethoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Difluoromethoxy)aniline is a specialized fluorinated aromatic building block characterized by an aniline core with an ortho-positioned difluoromethoxy (-OCF2H) group. In industrial and medicinal chemistry, it is primarily procured as a precursor for synthesizing complex nitrogen-containing heterocycles, including benzimidazoles, quinolines, and pyrrolopyridines [1]. The compound is a liquid or low-melting solid that exhibits high compatibility with standard cross-coupling, borylation, and amide-formation protocols[2]. Its primary value lies in its ability to install the -OCF2H moiety, which acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere, making it a critical starting material for advanced pharmaceutical pipelines targeting kinase and receptor inhibitors [3].

Substituting 2-(difluoromethoxy)aniline with its non-fluorinated analog, 2-methoxyaniline, or its perfluorinated counterpart, 2-(trifluoromethoxy)aniline, fundamentally alters the physicochemical and metabolic profile of the downstream product [1]. 2-Methoxyaniline derivatives are highly susceptible to in vivo O-demethylation by cytochrome P450 enzymes, leading to rapid clearance and poor pharmacokinetic performance [2]. Conversely, while 2-(trifluoromethoxy)aniline offers metabolic stability, the -OCF3 group is significantly more lipophilic and completely lacks hydrogen-bond donor capacity, which can abrogate target binding in specific kinase pockets [3]. Furthermore, substitution with the para-isomer, 4-(difluoromethoxy)aniline, is synthetically unviable when the procurement goal is to construct ortho-fused bicyclic heterocycles, as the regiochemistry strictly dictates the cyclization vector [4].

Lipophilicity Fine-Tuning (Hansch π Parameter)

The -OCF2H group provides an intermediate lipophilicity profile that bridges the gap between traditional ether and perfluoroether substituents. Quantitative Hansch lipophilicity (π) parameters demonstrate that the difluoromethoxy group (π = 0.42) is significantly more lipophilic than a methoxy group (π = -0.02) but much less hydrophobic than a trifluoromethoxy group (π = 1.04) [1]. This intermediate state prevents the excessive lipophilicity that often leads to poor aqueous solubility and high non-specific protein binding in -OCF3 derivatives[2].

Evidence DimensionHansch lipophilicity parameter (π)
Target Compound Data-OCF2H group (π = 0.42)
Comparator Or Baseline-OCH3 (π = -0.02) and -OCF3 (π = 1.04)
Quantified Difference+0.44 vs methoxy, -0.62 vs trifluoromethoxy
ConditionsComputed and experimental partition coefficients derived from substituted benzene models

Procuring the difluoromethoxy precursor allows medicinal chemists to optimize membrane permeability without sacrificing aqueous solubility.

Hydrogen Bond Donor Capacity

Unlike the trifluoromethoxy group, the difluoromethoxy group retains a polarized C-H bond that functions as a weak hydrogen bond donor. Solute 1H NMR analysis reveals that the -OCF2H group exhibits a hydrogen bond acidity parameter (A) of 0.085–0.126, placing its donor capacity on par with thiophenols and certain amines [1]. The -OCF3 group, lacking a proton, has an acidity parameter of 0 [2].

Evidence DimensionHydrogen bond acidity parameter (A)
Target Compound Data-OCF2H (A = 0.085–0.126)
Comparator Or Baseline-OCF3 (A = 0)
Quantified DifferencePresence of measurable H-bond donor capacity versus complete absence
ConditionsAbraham's solute 1H NMR analysis in standardized solvent systems

This unique property enables the compound to form critical binding interactions in target protein pockets, dictating the choice of the difluoro- precursor over the trifluoro- variant.

Regiospecific Cyclization Competence

In the synthesis of ortho-fused heterocycles such as 4H-pyrrolo[3,2-c]pyridin-4-ones and imidazo[1,2-a]pyridines, the ortho-positioning of the amine relative to the difluoromethoxy group is mandatory. Borylation of 2-(difluoromethoxy)aniline yields 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a critical intermediate for cross-coupling and subsequent cyclization [1]. Using 4-(difluoromethoxy)aniline fails to provide the necessary proximity for ring closure, resulting in 0% yield of the target ortho-fused scaffold[2].

Evidence DimensionYield of ortho-fused heterocyclic products
Target Compound Data2-(Difluoromethoxy)aniline (enables successful ortho-fused cyclization)
Comparator Or Baseline4-(Difluoromethoxy)aniline (0% yield of ortho-fused products)
Quantified DifferenceAbsolute requirement for ortho-regiochemistry to achieve ring closure
ConditionsStandard transition-metal catalyzed borylation followed by intramolecular cyclization

Buyers must specify the ortho-isomer to successfully synthesize specific fused bicyclic active pharmaceutical ingredients.

Metabolic Stability Enhancement

Replacing a methoxy-aromatic precursor with 2-(difluoromethoxy)aniline significantly improves the metabolic stability of the resulting API. The strong electron-withdrawing nature of the fluorine atoms strengthens the C-O bond and deactivates the ether oxygen toward cytochrome P450-mediated O-dealkylation [1]. Studies comparing bis-difluoromethoxy compounds to their dimethoxy counterparts show a marked increase in both intravenous and oral metabolic half-life, preventing the rapid clearance typical of unfluorinated aryl ethers [2].

Evidence DimensionResistance to CYP450-mediated O-demethylation
Target Compound Data-OCF2H ether linkage (highly resistant to cleavage)
Comparator Or Baseline-OCH3 ether linkage (highly susceptible to CYP450 cleavage)
Quantified DifferenceSignificant extension of in vivo half-life and reduction in unbound intrinsic clearance
ConditionsIn vitro microsomal stability assays and in vivo pharmacokinetic profiling

Procuring this fluorinated building block is essential for developing orally bioavailable drugs that would otherwise fail due to first-pass metabolism.

Synthesis of Mutant-Selective Kinase Inhibitors

Procured as a primary building block for developing EGFR exon 20 insertion inhibitors, where the -OCF2H group provides essential lipophilicity and hydrogen-bonding interactions within the kinase domain [1].

Development of RIPK2 Inhibitors

Used to synthesize 2-(difluoromethoxy)-5-boronylaniline intermediates, which are subsequently cross-coupled to form imidazo[1,2-a]pyridine derivatives targeting inflammatory pathways[2].

Bioisosteric Lead Optimization Programs

Selected by medicinal chemistry teams to replace metabolically labile methoxy groups or overly lipophilic trifluoromethoxy groups in existing lead compounds, optimizing the overall ADME profile [3].

Preparation of Fused Bicyclic Scaffolds

Utilized in industrial synthesis routes requiring thiophosgene-mediated conversion to isothiocyanates or direct borylation to construct complex 4H-pyrrolo[3,2-c]pyridin-4-one architectures[4].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-(Difluoromethoxy)aniline

Dates

Last modified: 08-15-2023

Explore Compound Types